![molecular formula C17H18N2O4 B270973 N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270973.png)
N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AM404 has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders. In
Mecanismo De Acción
N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as an inhibitor of the fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, leading to its analgesic and anti-inflammatory effects. Additionally, this compound has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has been shown to reduce pain and inflammation in models of arthritis, neuropathic pain, and inflammatory pain. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its well-characterized mechanism of action. Furthermore, this compound has been shown to have consistent effects across various animal models, making it a reliable tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of using this compound is its relatively low potency compared to other FAAH inhibitors, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One potential direction is the development of more potent FAAH inhibitors that can be used to study the effects of endocannabinoids in various neurological disorders. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential for the treatment of neurodegenerative diseases. Finally, the development of more targeted delivery methods for this compound may improve its effectiveness and reduce potential side effects.
Métodos De Síntesis
N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is synthesized by the reaction of N-arachidonoylphenolamine (AM374) with acetanhydride in the presence of a Lewis acid catalyst. The resulting product is purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as chronic pain, epilepsy, and neurodegenerative diseases. It has been shown to have anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and blocking the reuptake of the endocannabinoid anandamide. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C17H18N2O4 |
|---|---|
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H18N2O4/c1-8(20)18-10-2-4-11(5-3-10)19-16(21)14-9-6-12-13(7-9)23-17(22)15(12)14/h2-5,9,12-15H,6-7H2,1H3,(H,18,20)(H,19,21) |
Clave InChI |
RZSODNLUFWZQTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
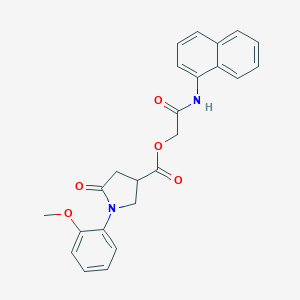
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)
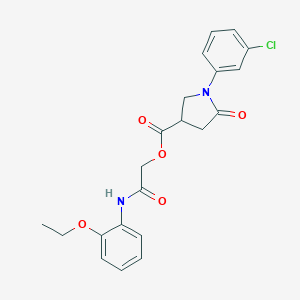
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)

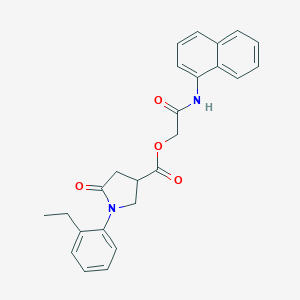
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)

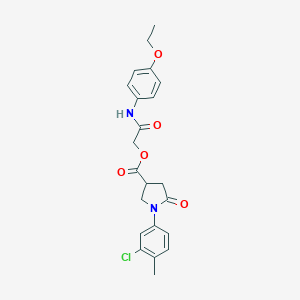
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)
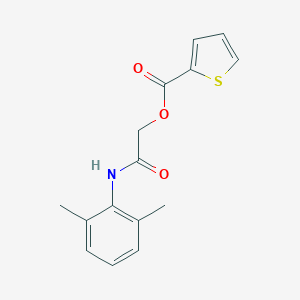
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)